molecular formula C15H18FNO3S2 B2529239 3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide CAS No. 2034328-54-4

3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

Cat. No.: B2529239
CAS No.: 2034328-54-4
M. Wt: 343.43
InChI Key: QUGCKWCUTOTANY-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18FNO3S2 and its molecular weight is 343.43. The purity is usually 95%.
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Biological Activity

3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, mechanisms of action, and biological effects, particularly in the context of cancer research and antimicrobial activity.

The compound is synthesized through a multi-step process involving the reaction of 3-fluorobenzenesulfonyl chloride with 5-hydroxy-3-(thiophen-2-yl)pentylamine. The reaction typically employs triethylamine as a base under mild conditions, yielding a white crystalline solid. The structural formula can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C15H17FNO3S
Molecular Weight 305.37 g/mol
InChI Key AMKZAAABXXEONL-UHFFFAOYSA-N

The precise mechanism of action for this compound remains partially elucidated. However, it is believed to inhibit specific enzymes involved in cell proliferation, particularly in cancer cells. This inhibition can lead to reduced cell viability and the induction of apoptosis. The sulfonamide group may mimic natural substrates, thereby interfering with enzyme activity, while the fluorine atom enhances lipophilicity and biological availability.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells in a dose-dependent manner.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell Line IC50 (µM) Mechanism
MCF-70.65Apoptosis induction
MEL-82.41Cell cycle arrest
U-937Not specifiedEnzyme inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness compared to standard chemotherapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary findings suggest that it exhibits antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) showing promise against strains such as Staphylococcus aureus.

Table 2: Antibacterial Activity

Bacterial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus31.25Bactericidal
Enterococcus faecalis62.50Bacteriostatic

Case Studies

  • Study on Anticancer Efficacy : A study published in MDPI evaluated various derivatives of benzenesulfonamides, including our compound, against leukemia cell lines. Results indicated that compounds with similar structural motifs showed enhanced cytotoxicity compared to traditional agents like doxorubicin, suggesting a novel approach to cancer therapy .
  • Antimicrobial Investigation : In another study focusing on thiophene derivatives, the compound demonstrated significant antibacterial activity against multiple strains, outperforming several reference antibiotics . This suggests its potential utility in treating resistant bacterial infections.

Properties

IUPAC Name

3-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3S2/c16-13-3-1-4-14(11-13)22(19,20)17-8-6-12(7-9-18)15-5-2-10-21-15/h1-5,10-12,17-18H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGCKWCUTOTANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC(CCO)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.